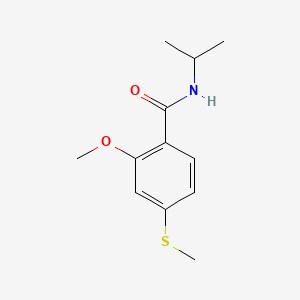

N-isopropyl-2-methoxy-4-(methylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

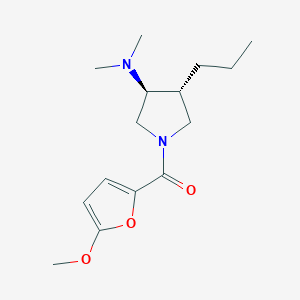

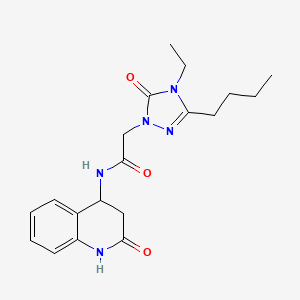

“N-isopropyl-2-methoxy-4-(methylthio)benzamide” is a chemical compound with the molecular formula C12H17NO2S . It is a type of N,N-dialkyl benzamide .

Synthesis Analysis

The synthesis of such compounds involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides . This process is promoted by the readily available base LDA (lithium diisopropylamide). This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .Molecular Structure Analysis

The molecular structure of “N-isopropyl-2-methoxy-4-(methylthio)benzamide” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 239.334 Da and the monoisotopic mass is 239.097992 Da .Chemical Reactions Analysis

The chemical reactions involving “N-isopropyl-2-methoxy-4-(methylthio)benzamide” include the direct alkylation of N,N-dialkyl benzamides with methyl sulfides . Preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA .科学的研究の応用

Polymerization and Material Science

A significant area of application for related compounds involves polymerization processes. For instance, a study highlighted the controlled, room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-isopropylacrylamide, which is a thermoresponsive polymer widely investigated for its potential in drug delivery systems. This research underscores the importance of selecting appropriate chain transfer agents and initiating species to achieve controlled polymerization, offering insights into the synthesis of polymers with precise properties for biomedical applications (Convertine et al., 2004).

Synthetic Chemistry

In synthetic chemistry, the manipulation and synthesis of compounds related to N-isopropyl-2-methoxy-4-(methylthio)benzamide are crucial for the development of novel molecules with potential applications in various fields. For example, research into the synthesis of dihydrostreptobiosamine explored the coupling of specific derivatives to produce fully protected derivatives of dihydrostreptobiosamine, which could have implications for the synthesis of complex molecules with biological activity (Umezawa et al., 1975).

Advanced Materials and Fluorescent Molecular Thermometers

The development of advanced materials, such as fluorescent molecular thermometers, has benefited from the study of polymers like poly(N-isopropylacrylamide), which undergoes phase transitions in response to temperature changes. Incorporating fluorescent monomers into these polymers can create sensitive fluorescent molecular thermometers, demonstrating the intersection of material science and analytical chemistry to produce tools for precise temperature measurements in various applications (Uchiyama et al., 2003).

Antiviral Research

Research into novel benzamide-based 5-aminopyrazoles and their derivatives has shown significant antiviral activities against bird flu influenza (H5N1). This study offers a new route to the synthesis of these compounds, highlighting the potential of benzamide derivatives in developing antiviral agents. Such research underscores the importance of exploring the therapeutic applications of benzamide-based compounds beyond their traditional uses (Hebishy et al., 2020).

作用機序

The mechanism of action for the reactions involving “N-isopropyl-2-methoxy-4-(methylthio)benzamide” is promoted by the readily available base LDA (lithium diisopropylamide) . The deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA .

特性

IUPAC Name |

2-methoxy-4-methylsulfanyl-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-8(2)13-12(14)10-6-5-9(16-4)7-11(10)15-3/h5-8H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUJQWNPKJAKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-2-methoxy-4-(methylthio)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}propyl)pyridine dihydrochloride](/img/structure/B5566092.png)

![N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5566126.png)

![4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol](/img/structure/B5566127.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5566165.png)

![N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5566184.png)

![1,3,6-trimethyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5566210.png)